molecular formula C24H25NO4 B11126069 7-Methyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126069
M. Wt: 391.5 g/mol
InChI Key: HNEPXEMBZXUVBL-UHFFFAOYSA-N
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Description

7-METHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrrole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of various substituents. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and various alkylating agents. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-METHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives and related heterocyclic compounds, such as:

    Indole derivatives: Known for their diverse biological activities.

    Imidazole derivatives: Widely studied for their therapeutic potential.

    Pyrrole derivatives: Important in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of 7-METHYL-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

7-methyl-1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO4/c1-15(2)28-13-7-12-25-21(17-8-5-4-6-9-17)20-22(26)18-14-16(3)10-11-19(18)29-23(20)24(25)27/h4-6,8-11,14-15,21H,7,12-13H2,1-3H3

InChI Key

HNEPXEMBZXUVBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=CC=C4

Origin of Product

United States

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